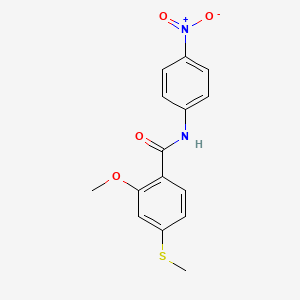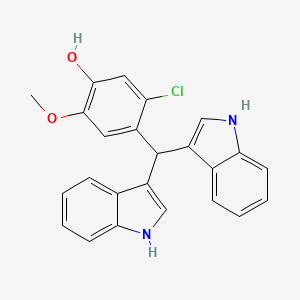![molecular formula C17H18BrNO3 B4074413 N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4074413.png)
N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the release of serotonin in the brain. This receptor is also involved in the regulation of mood, appetite, and sleep, among other functions. By increasing the activity of this receptor, this compound can produce a range of physiological and psychological effects, including altered perception, mood enhancement, and increased sociability.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of several key neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This increase in neurotransmitter activity has been linked to a range of physiological and psychological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and social bonding.
Advantages and Limitations for Lab Experiments
N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its potent agonist activity at the serotonin 5-HT2A receptor and its ability to produce a range of physiological and psychological effects. However, there are also several limitations to its use, including its potential for toxicity at high doses and its potential for abuse.
Future Directions
There are several future directions for research on N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide, including its potential therapeutic applications in the treatment of mental health disorders such as depression and anxiety, as well as its potential use as a tool for studying the neurobiology of social behavior and empathy. Additionally, further research is needed to better understand the potential risks and benefits of this compound use, as well as its potential for abuse and addiction.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications and its ability to produce a range of physiological and psychological effects. While there are several advantages to its use in lab experiments, there are also several limitations and potential risks that must be considered. Further research is needed to better understand the potential benefits and risks of this compound use, as well as its potential for therapeutic applications in the treatment of mental health disorders.
Scientific Research Applications
N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. It has been shown to have a similar mechanism of action to other phenethylamines, such as MDMA, in that it increases the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter activity has been shown to produce feelings of euphoria, empathy, and social bonding.
properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-11(12-4-6-14(18)7-5-12)19-17(20)13-8-15(21-2)10-16(9-13)22-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJLTFXCNIXOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)
![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)

![N-allyl-N-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4074438.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4074445.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074452.png)